![molecular formula C13H20N2O3 B6632837 N-(2,6-dioxopiperidin-3-yl)-1-methylcyclohexane-1-carboxamide](/img/structure/B6632837.png)
N-(2,6-dioxopiperidin-3-yl)-1-methylcyclohexane-1-carboxamide
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Overview
Description
N-(2,6-dioxopiperidin-3-yl)-1-methylcyclohexane-1-carboxamide, commonly known as DMXAA, is a small molecule with potential anti-cancer properties. DMXAA was originally discovered as a vascular disrupting agent, which means that it can destroy the blood vessels that supply tumors, leading to their death. However, recent research has shown that DMXAA also has other mechanisms of action that may make it a useful anti-cancer drug.
Mechanism of Action
The exact mechanism of action of DMXAA is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor cell death. DMXAA has been shown to activate a protein called STING, which is involved in the immune response to viral infections. When STING is activated, it triggers the production of cytokines and other immune molecules that can help to fight off tumors. DMXAA has also been shown to induce tumor cell death by activating a protein called caspase-8, which is involved in the process of programmed cell death.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects in preclinical models. For example, DMXAA has been shown to increase the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha, which are involved in the immune response to tumors. DMXAA has also been shown to reduce the levels of angiogenic factors such as vascular endothelial growth factor (VEGF), which are involved in the formation of new blood vessels in tumors.
Advantages and Limitations for Lab Experiments
One advantage of DMXAA is that it has been extensively studied in preclinical models of cancer, and its mechanisms of action are well understood. This makes it a useful tool for studying the immune response to tumors and for developing new anti-cancer drugs. However, one limitation of DMXAA is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on DMXAA. One direction is to further investigate its mechanism of action and its effects on the immune system. Another direction is to test its efficacy in clinical trials, both as a single agent and in combination with other drugs. Finally, there is interest in developing new analogs of DMXAA that may be more potent or have fewer side effects than the original compound.
Synthesis Methods
DMXAA can be synthesized using a variety of methods, but the most common one involves the reaction of 3,6-dioxoheptanoic acid with 1-methylcyclohexanamine in the presence of a catalyst such as triethylamine. The resulting product is then treated with trifluoroacetic acid to give DMXAA.
Scientific Research Applications
DMXAA has been extensively studied in preclinical models of cancer, including mouse and rat models. In these studies, DMXAA has been shown to have potent anti-tumor activity, both as a single agent and in combination with other drugs. DMXAA has been shown to induce tumor cell death, inhibit tumor growth, and reduce the formation of new blood vessels in tumors.
properties
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-1-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(7-3-2-4-8-13)12(18)14-9-5-6-10(16)15-11(9)17/h9H,2-8H2,1H3,(H,14,18)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBIRIWPQKMVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)NC2CCC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dioxopiperidin-3-yl)-1-methylcyclohexane-1-carboxamide |
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